ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H12ClNO3 It is a benzoxazine derivative, characterized by the presence of a chloro substituent at the 6th position and an ethyl ester group at the 2nd position of the benzoxazine ring
Mechanism of Action
Mode of Action
The mode of action of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is currently unknown due to the lack of research on this specific compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . The interaction between this compound and topoisomerase I involves binding to the enzyme’s active site, thereby preventing the enzyme from performing its catalytic function
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting DNA replication and transcription . This disruption leads to the activation of cell signaling pathways that promote cell death. Furthermore, this compound can influence gene expression by inhibiting the activity of topoisomerase I, resulting in altered transcriptional profiles . The compound also affects cellular metabolism by interfering with the normal function of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of topoisomerase I, this compound inhibits the enzyme’s catalytic activity, leading to the accumulation of DNA breaks and subsequent cell death
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of topoisomerase I activity and persistent effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits topoisomerase I activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of topoisomerase I affects DNA replication and transcription, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells affects its ability to interact with enzymes and other biomolecules, thereby influencing its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the benzoxazine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the benzoxazine ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include derivatives with different substituents at the 6th position.
Hydrolysis: The major product is 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the benzoxazine ring.
Scientific Research Applications
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various cellular pathways and molecular targets.
Comparison with Similar Compounds
Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:
Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a methyl group instead of a chloro group.
Ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but with a fluoro group instead of a chloro group.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-15-11(14)10-6-13-8-5-7(12)3-4-9(8)16-10/h3-5,10,13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUPYAAIKGIVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396897 | |
Record name | Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68281-43-6 | |
Record name | Ethyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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